molecular formula C8H13NO3 B022349 N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide CAS No. 67605-85-0

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide

Cat. No.: B022349
CAS No.: 67605-85-0
M. Wt: 171.19 g/mol
InChI Key: VFFNZZXXTGXBOG-LURJTMIESA-N
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Description

(+)-a(S)-butyr-amido-r-butyrolactone is a N-acyl-amino acid.
N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide is a natural product found in Lyngbya majuscula with data available.

Biological Activity

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide, also known as N-butyryl-L-homoserine lactone, is a compound of significant interest in the field of microbiology and pharmacology due to its potential biological activities, particularly in quorum sensing (QS) modulation and antibacterial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacterial strains, and relevant research findings.

  • Molecular Formula : C8H13NO3
  • Molecular Weight : 171.19 g/mol
  • CAS Number : 67605-85-0

This compound functions primarily as a signaling molecule in bacterial QS systems. It is involved in regulating gene expression in response to cell density, which can influence various virulence factors in pathogenic bacteria. The compound interacts with LuxIR family proteins, which are crucial for QS signaling in Gram-negative bacteria.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against clinical strains of Staphylococcus epidermidis and Staphylococcus aureus, revealing the following minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC):

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus epidermidis0.0870.174
Staphylococcus aureus0.0870.087

These results demonstrate that the compound is particularly effective against both strains at low concentrations, suggesting its potential as an antibacterial agent .

Anti-Biofilm Activity

The compound has also been assessed for its ability to inhibit biofilm formation. At a concentration of 3 mg/mL, it showed a notable reduction in biofilm formation by approximately 55% against tested bacterial strains . This property is critical as biofilms contribute to antibiotic resistance and chronic infections.

Quorum Sensing Inhibition

While this compound was evaluated for its anti-quorum sensing activity, results indicated weak inhibition at the tested concentrations . This suggests that while it may not effectively disrupt QS signaling pathways, it still possesses other beneficial antibacterial properties.

Study on Clinical Isolates

A comprehensive study focused on the interaction of this compound with various clinical isolates demonstrated its potential to inhibit virulence factors associated with bacterial infections. The study highlighted that compounds similar to N-butyryl-L-homoserine lactone could significantly reduce the expression of QS-controlled genes in Pseudomonas aeruginosa, thereby mitigating its virulence .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and bacterial receptors involved in QS. The docking analysis revealed multiple hydrogen bonds and hydrophobic interactions within the binding pocket of the target proteins, indicating a favorable binding affinity that correlates with its biological activity .

ADMET Analysis

An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was conducted to assess the pharmacokinetic properties of this compound. Key findings include:

  • Human Intestinal Absorption : High probability (0.9921)
  • Blood-Brain Barrier Penetration : Moderate probability (0.8984)
  • CYP450 Interaction : Non-substrate for major CYP450 enzymes, indicating low potential for drug-drug interactions .

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFNZZXXTGXBOG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435962
Record name N-[(3S)-2-oxooxolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67605-85-0
Record name N-Butyrylhomoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067605850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3S)-2-oxooxolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is quorum sensing, and what is the role of C4-HSL in this process?

A1: Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. C4-HSL is a signaling molecule, or autoinducer, that plays a crucial role in the QS system of Pseudomonas aeruginosa. As bacterial populations grow, C4-HSL concentration increases. At a threshold concentration, C4-HSL binds to and activates its cognate transcriptional regulator, RhlR. This complex then binds to DNA, regulating the expression of various genes involved in virulence, biofilm formation, and other bacterial behaviors [, , , , , , ].

Q2: How does C4-HSL influence the production of virulence factors in Pseudomonas aeruginosa?

A2: C4-HSL, in conjunction with RhlR, directly regulates the expression of several virulence factor genes in Pseudomonas aeruginosa. This includes genes involved in the production of elastase (lasB), rhamnolipids (rhlAB), pyocyanin (phz1 operon), and the cytotoxic lectins PA-IL and PA-IIL [, , , , , , , ]. Additionally, C4-HSL can indirectly impact the production of other virulence factors through its interaction with the Las QS system, creating a complex regulatory network [, , ].

Q3: Can C4-HSL influence biofilm formation?

A3: Yes, C4-HSL plays a significant role in biofilm formation by Pseudomonas aeruginosa. Studies have shown that mutants deficient in C4-HSL production exhibit reduced biofilm formation compared to wild-type strains [, ]. This effect can be reversed by adding exogenous C4-HSL, restoring biofilm formation in these mutants [, ]. The mechanism involves C4-HSL-mediated regulation of genes involved in exopolysaccharide production, essential for biofilm development [, , ].

Q4: Does C4-HSL play a role in the interaction between Pseudomonas aeruginosa and other microorganisms?

A4: Yes, studies have shown that C4-HSL can influence the interactions between Pseudomonas aeruginosa and other microorganisms. For example, in co-cultures with the fungus Aspergillus fumigatus, the presence of C4-HSL has been linked to the modulation of biofilm formation and virulence factor production []. The specific roles and mechanisms of C4-HSL in these interactions are an active area of research.

Q5: Can environmental factors affect C4-HSL production and activity?

A5: Yes, environmental factors like temperature, iron availability, and phosphate levels can influence C4-HSL production and activity. For instance, C4-HSL production increases in iron-limited conditions, leading to enhanced twitching motility and reduced biofilm formation []. Conversely, high salt concentrations can inhibit C4-HSL production and, consequently, the production of rhamnolipids [].

Q6: Can interfering with C4-HSL signaling be a potential therapeutic strategy against Pseudomonas aeruginosa infections?

A6: Yes, targeting C4-HSL signaling is a promising approach for developing new treatments against Pseudomonas aeruginosa infections. Blocking C4-HSL production or its interaction with RhlR could potentially disrupt the expression of virulence factors and biofilm formation, thus attenuating the bacteria's pathogenicity [, , , , , , , ].

Q7: What are some strategies being explored to inhibit C4-HSL signaling?

A7: Several strategies are being investigated to inhibit C4-HSL signaling, including:

  • Development of C4-HSL analogs: These molecules can competitively bind to RhlR, preventing C4-HSL from activating the QS response [, ].
  • Quorum quenching enzymes: These enzymes can degrade C4-HSL, reducing its concentration and disrupting QS signaling [, ].
  • Inhibition of C4-HSL synthesis: Compounds that inhibit the activity of RhlI, the enzyme responsible for C4-HSL synthesis, are being investigated [, ].

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